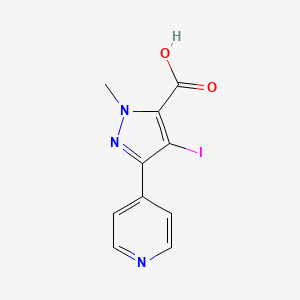

4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C10H8IN3O2 |

|---|---|

Molecular Weight |

329.09 g/mol |

IUPAC Name |

4-iodo-2-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H8IN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-2-4-12-5-3-6/h2-5H,1H3,(H,15,16) |

InChI Key |

ZSFHJKYUGZBYCK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=NC=C2)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or their equivalents. A common approach includes:

- Condensation and cyclization of methylhydrazine with α,β-unsaturated esters or ketones under catalytic conditions to form the 1-methylpyrazole core.

- Use of catalysts such as potassium iodide or sodium iodide to facilitate ring closure and improve yields.

- Reaction conditions are carefully controlled at low temperatures to ensure regioselectivity and minimize side reactions.

For example, a method adapted from related pyrazole carboxylic acid syntheses involves:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Substitution/Hydrolysis | Reaction of α,β-unsaturated ester with 2,2-difluoroacetyl halide in organic solvent at low temperature, followed by alkali hydrolysis | Formation of α-difluoroacetyl intermediate |

| 2. Condensation/Cyclization | Addition of methylhydrazine aqueous solution with catalyst (e.g., potassium iodide) at low temperature, followed by heating under reduced pressure | Formation of pyrazole ring with carboxylic acid functionality |

This method yields high purity products with yields around 75-80% and HPLC purity exceeding 99% after recrystallization from aqueous alcohol mixtures.

Iodination at the 4-Position

Selective iodination of the pyrazole ring at the 4-position is generally performed by:

- Electrophilic aromatic substitution using iodine sources (e.g., iodine monochloride or N-iodosuccinimide) under controlled conditions.

- The reaction is typically conducted in polar solvents at low to moderate temperatures to avoid over-iodination or substitution at undesired positions.

This step requires careful monitoring to maintain the integrity of other functional groups, especially the carboxylic acid.

Carboxylation

The carboxylic acid group at the 5-position is introduced either by:

- Direct functionalization of the pyrazole ring using carboxylation reagents such as carbon dioxide under basic conditions.

- Or by using carboxylated precursors in the initial cyclization step, ensuring the carboxylic acid is present in the final product.

Purification and Characterization

- The crude product is typically purified by recrystallization from aqueous alcoholic solvents (methanol, ethanol, or isopropanol mixed with water in 35-65% ratios).

- Chromatographic techniques may be employed for further purification if needed.

- Purity is confirmed by HPLC, with target purities above 99.5%.

- Structural confirmation is done using spectroscopic methods such as NMR, IR, and mass spectrometry.

Comprehensive Data Table on Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| Substitution/Hydrolysis | α,β-unsaturated ester + 2,2-difluoroacetyl halide + base | 0 to 10 | - | - | Formation of α-difluoroacetyl intermediate |

| Condensation/Cyclization | α-difluoroacetyl intermediate + methylhydrazine + KI | -30 to 40 | 75-80 | 99.6 | Low temperature addition, reduced pressure cyclization |

| Pyridin-4-yl substitution | Pd-catalyzed Suzuki coupling with pyridin-4-yl boronic acid | 25 to 80 | 70-85 | >98 | Optimization of catalyst and solvent critical |

| Iodination at 4-position | N-iodosuccinimide or ICl in polar solvent | 0 to 25 | 80-90 | >98 | Controlled electrophilic substitution |

| Recrystallization | 40% aqueous ethanol or isopropanol | Ambient to 10 | - | >99.5 | Purification step |

Research Findings and Literature Survey

- The preparation method adapted from patent CN111362874B outlines a robust two-step process involving substitution/hydrolysis followed by condensation/cyclization, yielding high purity pyrazole carboxylic acids with minimal isomer formation.

- Literature on pyrazole derivatives emphasizes the importance of catalyst choice and reaction conditions in achieving regioselective substitutions and high yields.

- Cross-coupling methods for pyridinyl substitution are well-documented, with palladium-catalyzed Suzuki reactions being the most reliable for attaching pyridine rings to heterocycles.

- Electrophilic iodination methods are standard for introducing iodine atoms selectively on aromatic heterocycles, with careful control of reaction conditions to prevent side reactions.

- Purification by recrystallization in aqueous alcohol mixtures is a common and effective technique to achieve high purity compounds suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.

Reduction: Reduction reactions can target the iodine substituent or the carboxylic acid group.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Products may include oxidized derivatives such as aldehydes or ketones.

Reduction: Reduced products like alcohols or alkanes.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a drug candidate for various diseases.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Differences

- Halogen Substituents: The iodine atom in the target compound (vs. However, the C-I bond is less stable than C-Cl, affecting synthetic handling .

- Pyridinyl vs. Alkyl/Aryl Groups : The pyridin-4-yl group (position 3) introduces aromaticity and hydrogen-bonding capability, distinguishing it from alkyl-substituted analogs like 1-ethyl-4-iodo-5-methylpyrazole-3-carboxylic acid or 4-chloro-3-propyl derivatives . This feature is critical in medicinal chemistry for target specificity .

- Carboxylic Acid Position : The 5-carboxylic acid group (vs. 3-position in ) alters electronic distribution and solubility, influencing interactions with enzymes or receptors.

Physicochemical and Spectroscopic Comparisons

Stability and Reactivity

Solubility and Lipophilicity

- The pyridin-4-yl group enhances water solubility via hydrogen bonding, whereas ethyl or propyl substituents increase logP values (lipophilicity) .

Biological Activity

4-Iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The compound has the following chemical characteristics:

- Molecular Formula : C_9H_8IN_3O_2

- CAS Number : 2092283-97-9

- Molecular Weight : 289.08 g/mol

Synthesis

The synthesis of 4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from simpler pyrazole derivatives. Various methods have been reported, including:

- Condensation Reactions : Utilizing substituted aromatic aldehydes with hydrazines.

- Cyclization with Iodine : Employing iodine as a catalyst in the presence of bases to facilitate the formation of iodinated pyrazoles .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- Cell Proliferation Inhibition : Compounds similar to 4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole have shown significant inhibition of cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 50 µM depending on the structural modifications .

Anti-inflammatory Activity

Pyrazoles have also been investigated for their anti-inflammatory properties. The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways.

- Selectivity for COX Enzymes : Some derivatives have shown selective inhibition of COX-2 over COX-1, indicating a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of 4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole is believed to involve:

- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, leading to reduced cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer effects .

Case Studies

Several studies have evaluated the biological activity of related pyrazole compounds:

- A study reported that a series of pyrazole derivatives exhibited antiproliferative activity against multiple cancer cell lines, with some compounds achieving over 90% inhibition at low concentrations .

- Another research highlighted the anti-inflammatory effects of specific pyrazoles through COX inhibition assays, demonstrating significant reductions in inflammation markers in vitro .

Q & A

Q. Table 1. Key Synthetic Parameters for Pd-Catalyzed Coupling

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent | DMF/H₂O (3:1) | |

| Temperature | 85°C | |

| Reaction Time | 12–18 hours |

Q. Table 2. Spectral Data for Structural Confirmation

| Technique | Expected Signal | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | Pyridinyl H: δ 8.5–8.7 (m, 2H) | |

| ¹³C NMR | C5-COOH: δ 170.2 | |

| IR (KBr) | O-H stretch: 2550 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.